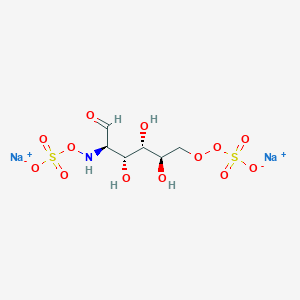

D-Glucosamine-2-N,6-O-disulphate disodium salt

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucosamine-2-N,6-O-disulphate disodium salt typically involves the sulfation of D-glucosamine. The process includes the reaction of D-glucosamine with sulfur trioxide-pyridine complex in a suitable solvent, followed by neutralization with sodium hydroxide to form the disodium salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale sulfation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

D-Glucosamine-2-N,6-O-disulphate disodium salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the sulfate groups.

Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce desulfated glucosamine .

Wissenschaftliche Forschungsanwendungen

Applications in Scientific Research

D-Glucosamine-2-N,6-O-disulphate disodium salt has a wide range of applications across various scientific disciplines:

Chemistry

- Reagent in Chemical Reactions : It serves as a reagent for synthesizing other chemical compounds due to its reactive sulfate groups.

- Analytical Chemistry : Utilized as a standard in analytical testing methodologies to quantify other sulfated compounds.

Biology

- Cellular Processes : Plays a role in studying cellular signaling pathways and interactions involving glycosaminoglycans (GAGs) and proteoglycans.

- Enzyme Substrates : Acts as a substrate for various sulfatases, aiding in the characterization and differentiation of these enzymes .

Medicine

- Therapeutic Investigations : Explored for potential therapeutic effects, particularly in joint health and osteoarthritis treatment due to its structural similarity to chondroitin sulfate.

- Drug Formulations : Incorporated into drug formulations aimed at enhancing bioavailability and efficacy through its biochemical properties .

Industry

- Biochemical Production : Used in the industrial synthesis of various biochemical products, including pharmaceuticals and nutraceuticals.

- Quality Control : Functions as a reference material in quality control processes for related products .

Case Study 1: Joint Health Research

In a study investigating the effects of glucosamine derivatives on joint health, D-glucosamine derivatives were shown to modulate inflammatory responses in osteoarthritis models. The compound demonstrated potential protective effects on cartilage degradation by influencing matrix metalloproteinase activity.

Case Study 2: Enzyme Characterization

Research focused on sulfatases highlighted the role of D-glucosamine derivatives as substrates for enzyme activity assays. The distinct sulfate groups allowed researchers to differentiate between enzyme isoforms based on their substrate specificity.

Wirkmechanismus

The mechanism of action of D-Glucosamine-2-N,6-O-disulphate disodium salt involves its interaction with specific molecular targets and pathways. The compound can hydrolyze the 6-O-sulphates of 2-deoxy-2-sulphamido-6-O-sulpho-D-glucose, 2-acetamido-2-deoxy-6-O-sulpho-D-glucose, and 2-amino-2-deoxy-6-O-sulphato-D-glucose . These interactions play a crucial role in its biochemical effects and applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Deoxy-2-sulfamino-D-glucopyranose 3-sulfate

- 2-Acetamido-2-deoxy-6-O-sulpho-D-glucose

- 2-Amino-2-deoxy-6-O-sulphato-D-glucose

Uniqueness

D-Glucosamine-2-N,6-O-disulphate disodium salt is unique due to its specific sulfation pattern, which imparts distinct biochemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .

Biologische Aktivität

D-Glucosamine-2-N,6-O-disulphate disodium salt, also known as D-Glucosamine 2-sulfate, is a sulfated derivative of glucosamine that has garnered attention for its biological activities and potential therapeutic applications. This compound is primarily recognized for its role in cartilage health, anti-inflammatory properties, and potential benefits in osteoarthritis treatment.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- CAS Number : 202266-99-7

- Molecular Formula : C₆H₁₄N₂O₈S

- Molecular Weight : 246.26 g/mol

The sulfation at positions 2-N and 6-O enhances its solubility and biological activity compared to non-sulfated glucosamine derivatives.

The biological activity of this compound can be attributed to several mechanisms:

- Cartilage Synthesis : It promotes the synthesis of glycosaminoglycans (GAGs) and proteoglycans, essential components of cartilage matrix, thereby aiding in cartilage repair and maintenance .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-1β, which are involved in the pathogenesis of osteoarthritis .

- Chondroprotective Effects : Studies indicate that it can protect chondrocytes from apoptosis induced by inflammatory mediators, thus preserving cartilage integrity .

Clinical Studies

A significant body of research has explored the efficacy of this compound in clinical settings:

- Osteoarthritis Treatment : A randomized controlled trial demonstrated that patients receiving glucosamine sulfate experienced significant improvements in pain and function compared to placebo groups . The typical dosage used in studies is around 1500 mg per day.

Case Studies

- Case Study on Joint Health :

- Combination Therapy :

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

disodium;[(2R,3S,4R,5R)-2,3,4-trihydroxy-6-oxo-5-(sulfonatooxyamino)hexoxy] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO13S2.2Na/c8-1-3(7-19-21(12,13)14)5(10)6(11)4(9)2-18-20-22(15,16)17;;/h1,3-7,9-11H,2H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2/t3-,4+,5+,6+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPBRTFPOPGQHV-FAOVPRGRSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)NOS(=O)(=O)[O-])O)O)O)OOS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)NOS(=O)(=O)[O-])O)O)O)OOS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NNa2O13S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.